molecular formula C12H10Cl2N2O2S B2628124 4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine CAS No. 338956-04-0

4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine

Cat. No. B2628124
CAS RN: 338956-04-0
M. Wt: 317.18
InChI Key: JRVJYDABTHJSTD-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine, also known as 4-(3,4-DCP)-5-MMP, is a synthetic pyrimidine compound that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of research applications, ranging from organic synthesis to biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine and its derivatives have been a focal point in the field of organic chemistry due to their potential in various applications, including their roles in synthesis and chemical reactions. The synthesis of pyrimido[4,5-d]pyrimidine derivatives, for instance, highlights the chemical versatility and potential therapeutic use of these compounds. Their synthesis involves starting materials like 4,6-dichloro-2-(methylthio)pyrimidine, suggesting the importance of the methylsulfanyl group in chemical reactions (Snieckus & Guimarães, 2014). Moreover, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, indicates the broad interest in substituted pyrimidines for their intermediacy in further chemical reactions (Liu Guo-ji, 2009).

Crystal Structures and Molecular Interactions

The crystal structures of pyrimidine derivatives, such as those involving methylsulphinyl substitutions, provide insights into their potential for forming stable complexes and their applications in material science. The detailed crystallographic analysis of these compounds reveals the importance of weak hydrogen-bonding interactions in determining their structural and physical properties, which could be critical for designing new materials or pharmaceuticals (Sen Ma et al., 2018).

Biological Activity and Pharmaceutical Applications

Research into the biological activity of pyrimidine derivatives, including those with methylsulfanyl groups, has uncovered their potential in various therapeutic areas. For instance, the study of compounds like 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile shows the versatility of these molecules in reacting with different alkylants, leading to the formation of compounds with potential biological activity (D. Briel et al., 2002). Additionally, the synthesis and evaluation of novel benzodifuranyl derivatives, including pyrimidines, for their anti-inflammatory and analgesic activities demonstrate the pharmaceutical relevance of these compounds (A. Abu‐Hashem et al., 2020).

Antitumor and Antiviral Properties

The antitumor and antiviral properties of certain pyrimidine derivatives have been highlighted in various studies. For example, the synthesis and evaluation of new 5-(4-alkoxybenzyl)pyrimidines for their antitumor properties emphasize the potential use of these compounds in cancer therapy (L. Grigoryan et al., 2008). Furthermore, the development of thieno-fused 7-deazapurine ribonucleosides as potent cytostatic and antiviral agents against a broad panel of cancer and leukemia cell lines and HCV suggests the significant therapeutic potential of pyrimidine derivatives in treating both cancer and viral infections (M. Tichy et al., 2017).

properties

IUPAC Name

4-(3,4-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-7-3-4-8(13)9(14)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVJYDABTHJSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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